molecular formula C7H15NO B13160060 (4-Methylpiperidin-2-yl)methanol

(4-Methylpiperidin-2-yl)methanol

Cat. No.: B13160060
M. Wt: 129.20 g/mol
InChI Key: QAGSWXPHVBZSKN-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-2-yl)methanol is an organic compound belonging to the class of amino alcohols, which are characterized by the presence of both amino and hydroxyl functional groups. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its significant role in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-2-yl)methanol typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium as catalysts for the hydrogenation process . The reaction conditions often involve moderate temperatures and pressures to ensure the efficient conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that combine various reactions such as cyclization, hydrogenation, and functional group transformations. These processes are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-2-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpiperidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(4-methylpiperidin-2-yl)methanol

InChI

InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3

InChI Key

QAGSWXPHVBZSKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CO

Origin of Product

United States

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